Photoreduction Quantum Efficiency Comparison: 4-Chloro-4'-methoxybenzophenone vs. 4-Chloro-4'-methylbenzophenone
In direct UV photoreduction studies, 4-chloro-4'-methoxybenzophenone exhibits a quantum efficiency (φ_red) of -0.0204 mol reduced/mol photons absorbed, a value that is substantially lower (by a factor of approximately 25) than that of its close analog, 4-chloro-4'-methylbenzophenone [1][2]. This stark difference in photoreduction efficiency, which dictates the rate of benzopinacol formation, is a direct consequence of the electronic effects imparted by the methoxy versus methyl substituent [3].
| Evidence Dimension | Photoreduction Quantum Efficiency (φ_red) |
|---|---|
| Target Compound Data | -0.0204 mol benzophenone reduced/mol photons absorbed |
| Comparator Or Baseline | 4-Chloro-4'-methylbenzophenone: φ_red = 0.5224 |
| Quantified Difference | ~25.6-fold lower efficiency (absolute value comparison) |
| Conditions | UV irradiation in isopropyl alcohol solution at 350 nm, monitored by FT-IR spectroscopy |
Why This Matters
For applications requiring photochemical stability or controlled benzopinacol generation, 4-chloro-4'-methoxybenzophenone offers a vastly different kinetic profile compared to the methyl analog, directly impacting process design and product shelf-life.
- [1] Gerttula, B. (2009). Design and Characterization of 4-Chloro-4'-Methoxybenzophenone to Describe its Photophysical Properties. Experimental Chemistry II, CH 463 & 463H Poster Abstracts, Oregon State University. View Source
- [2] Taylor, A. J. (2005). Photoreduction of 4-Chloro-4'-Methylbenzophenone. Experimental Chemistry II, CH 463 & 463H Poster Abstracts, Oregon State University. View Source
- [3] Tong, T. T. (2004). Photochemical Reduction of 4-Chloro-4'-methoxybenzophenone. Chemistry in Action! Poster Abstracts, Oregon State University. View Source
